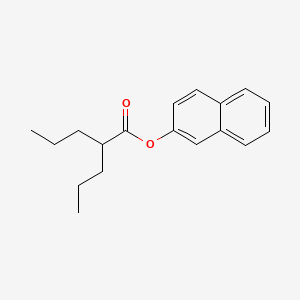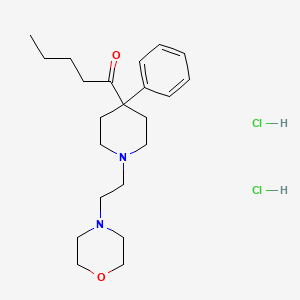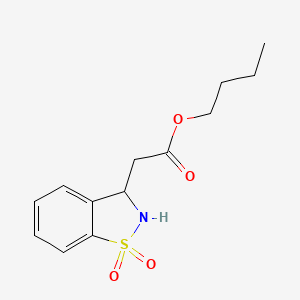
Dihexylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexylcarbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a carbamoyl group (R₂NC(O)Cl) where the R groups are hexyl chains. This compound is typically used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihexylcarbamyl chloride can be synthesized through the reaction of hexylamine with phosgene. The general reaction is as follows: [ 2 \text{C}6\text{H}{13}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{13}\text{NCOCl} + \text{C}6\text{H}{13}\text{NH}_3\text{Cl} ] This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of hexylamine and phosgene in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of excess phosgene ensures the complete conversion of hexylamine to this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as alcohols, amines, or thiols, forming corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dihexylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: Reacting this compound with alcohols under basic conditions (e.g., using pyridine) forms dihexylcarbamates.
Amines: Reaction with primary or secondary amines forms ureas.
Thiols: Reaction with thiols forms thiocarbamates.
Major Products:
Dihexylcarbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
Dihexylcarbamyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs that require carbamate or urea functionalities.
Industry: In the production of agrochemicals, such as pesticides and herbicides, where it serves as a key intermediate.
Mécanisme D'action
The mechanism of action of dihexylcarbamyl chloride involves its reactivity as an electrophile. The carbamoyl chloride group is highly reactive towards nucleophiles, allowing it to form stable covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of hexyl groups. It is used in the synthesis of dimethylcarbamates.
Diethylcarbamoyl chloride: Contains ethyl groups and is used in the synthesis of diethylcarbamates.
Dipropylcarbamoyl chloride: Contains propyl groups and is used in the synthesis of dipropylcarbamates.
Uniqueness: Dihexylcarbamyl chloride is unique due to its longer hexyl chains, which can impart different physical and chemical properties to the resulting products. These longer chains can influence the solubility, reactivity, and overall behavior of the compounds in which this compound is used as an intermediate.
Propriétés
Numéro CAS |
27086-21-1 |
|---|---|
Formule moléculaire |
C13H26ClNO |
Poids moléculaire |
247.80 g/mol |
Nom IUPAC |
N,N-dihexylcarbamoyl chloride |
InChI |
InChI=1S/C13H26ClNO/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
Clé InChI |
KPJAGBYVSJPISB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(CCCCCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


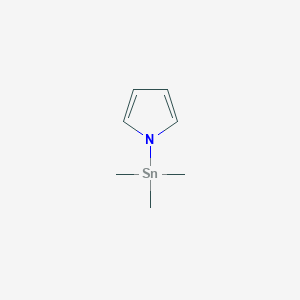
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)

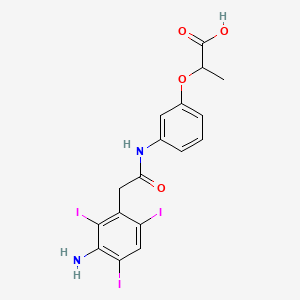
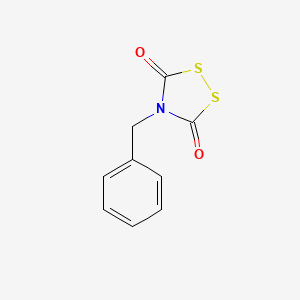
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

